molecular formula C18H18N2O2S B11647882 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11647882
M. Wt: 326.4 g/mol
InChI Key: OVQJQHKWRIDXAG-YBEGLDIGSA-N
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Description

The compound (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and may require a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, thiazolidinediones are known for their anti-inflammatory and anti-diabetic properties. This compound may be investigated for similar activities, particularly in the context of metabolic disorders .

Medicine

In medicine, thiazolidinediones are used as insulin sensitizers in the treatment of type 2 diabetes. This compound could be explored for its potential to modulate glucose metabolism and improve insulin sensitivity .

Industry

Industrially, the compound may find applications in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules .

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and promote glucose uptake in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione apart is its unique structural features, such as the presence of the pyrrole ring and the specific substitution pattern on the aromatic ring. These structural elements may confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-4-13-5-7-15(8-6-13)20-11(2)9-14(12(20)3)10-16-17(21)19-18(22)23-16/h5-10H,4H2,1-3H3,(H,19,21,22)/b16-10-

InChI Key

OVQJQHKWRIDXAG-YBEGLDIGSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)S3)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)S3)C

Origin of Product

United States

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